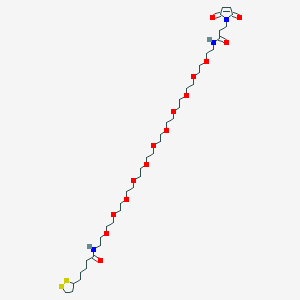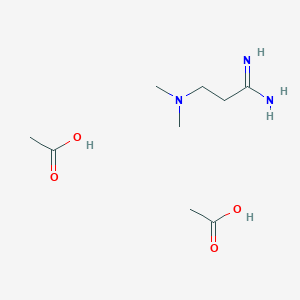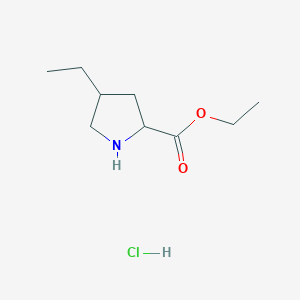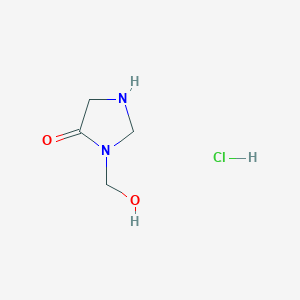
2-(4-Cyanophenyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyanophenyl)piperazine dihydrochloride (2CPP-DHC) is a synthetic compound that has been used in scientific research for a variety of applications. It was first synthesized in the early 1990s and has since become a valuable tool for the study of molecular structure, biochemical and physiological mechanisms, and drug development. 2CPP-DHC has been used in a variety of research fields, including neuroscience, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-(4-Cyanophenyl)piperazine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the mechanism of action of various drugs. It has also been used in the study of neurotransmission and the pharmacology of drugs. In addition, it has been used in the study of cell signaling pathways and the development of drug delivery systems.
Wirkmechanismus
The mechanism of action of 2-(4-Cyanophenyl)piperazine dihydrochloride is not fully understood. However, it is believed to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and behavior. It is also believed to act as an antagonist of the dopamine receptor D2, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of various enzymes, such as monoamine oxidase and acetylcholinesterase. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Cyanophenyl)piperazine dihydrochloride has several advantages for laboratory experiments. It is easy to synthesize, relatively stable, and has a low cost. In addition, it can be used in a variety of research applications, including the study of molecular structure, biochemical and physiological mechanisms, and drug development. However, it is important to note that this compound has a relatively short half-life, which can limit its use in long-term experiments.
Zukünftige Richtungen
The potential future directions for 2-(4-Cyanophenyl)piperazine dihydrochloride are numerous. It could be used to further investigate the mechanism of action of various drugs and to develop new drug delivery systems. It could also be used to study the biochemical and physiological effects of various compounds, as well as to investigate the role of various neurotransmitters in the regulation of mood, cognition, and behavior. Additionally, it could be used to study the effects of various environmental toxins on the body, as well as to investigate the role of various enzymes in the regulation of various biological processes.
Synthesemethoden
2-(4-Cyanophenyl)piperazine dihydrochloride is synthesized via a two-step process. The first step involves the reaction of 4-cyanophenylpiperazine with hydrochloric acid to form the intermediate product 4-cyanophenylpiperazine hydrochloride. The second step involves the reaction of this intermediate product with a base, such as sodium hydroxide, to form this compound. This two-step process is simple and efficient, making it an ideal method for synthesizing this compound in the laboratory.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-Cyanophenyl)piperazine dihydrochloride involves the reaction of 4-cyanobenzonitrile with piperazine in the presence of a reducing agent to form the desired compound.", "Starting Materials": [ "4-cyanobenzonitrile", "piperazine", "reducing agent", "solvent" ], "Reaction": [ "Step 1: Dissolve 4-cyanobenzonitrile and piperazine in a suitable solvent.", "Step 2: Add a reducing agent to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Isolate the product by filtration or extraction.", "Step 4: Convert the product to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent." ] } | |
CAS-Nummer |
65709-36-6 |
Molekularformel |
C11H14ClN3 |
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
4-piperazin-2-ylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11;/h1-4,11,13-14H,5-6,8H2;1H |
InChI-Schlüssel |
NMIKABGEYGSTJA-UHFFFAOYSA-N |
SMILES |
C1CNC(CN1)C2=CC=C(C=C2)C#N.Cl.Cl |
Kanonische SMILES |
C1CNC(CN1)C2=CC=C(C=C2)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)

